4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.38 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a sulfonyl group, and a butyric acid moiety.
Scientific Research Applications
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is used in various scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides as reagents.
Coupling with Phenylamino Group: The phenylamino group is coupled with the morpholine-sulfonyl intermediate using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Attachment of the Butyric Acid Moiety: The final step involves the attachment of the butyric acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid involves its interaction with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid is unique due to its combination of a morpholine ring, sulfonyl group, and butyric acid moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-14(18)2-1-7-15-12-3-5-13(6-4-12)22(19,20)16-8-10-21-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFYGYQDNEKEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.